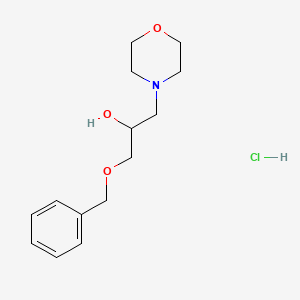
1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride, also known as Bmop, is a chemical compound that has been widely used in scientific research. It is a chiral building block that can be used for the synthesis of various biologically active molecules. Bmop has been shown to exhibit significant biological activity, making it an important tool for drug discovery and development.
Aplicaciones Científicas De Investigación
Efficient Synthesis of Pharmaceuticals
- NK(1) Receptor Antagonist Synthesis : An efficient synthesis of Aprepitant, an NK(1) receptor antagonist, was achieved through a stereoselective process involving the activation of a 2-hydroxy-1,4-oxazin-3-one and subsequent steps leading to the clinical candidate. This synthesis highlights the utility of morpholine derivatives in creating complex molecular structures with potential therapeutic benefits (Brands et al., 2003).
Electrochemical Studies
- Electrochemical Oxidation : The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline provides insights into the reactivity of morpholine derivatives under various pH conditions, showing the formation of different oxidative products based on the solution's acidity (Beiginejad & Nematollahi, 2013).
Synthetic Route Development
- Dihydro- and α-Hydroxytetrahydro-furan Derivatives : A novel synthetic route involving 1-(3-Morpholinoprop-2-enyl)benzotriazole was developed for constructing dihydro- and tetrahydro-furan rings, demonstrating the versatility of morpholine derivatives in synthesizing heterocyclic compounds (Katritzky & Shcherbakova, 1996).
Material Science Applications
- Polymeric Materials : The synthesis of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative aimed at enhancing the hydrophilicity of polylactides showcases the application of morpholine derivatives in developing new polymeric materials with improved properties (Wang & Feng, 1997).
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c16-14(10-15-6-8-17-9-7-15)12-18-11-13-4-2-1-3-5-13;/h1-5,14,16H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKTVOPAHYMQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2953864.png)
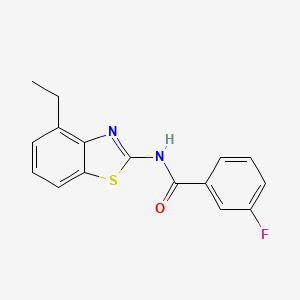
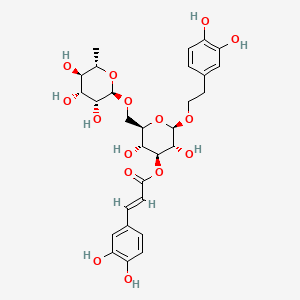
![Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2953870.png)
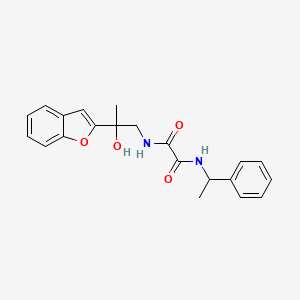
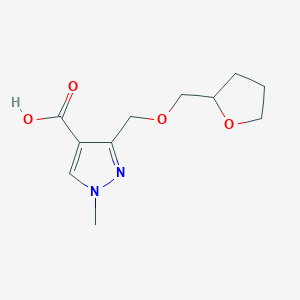
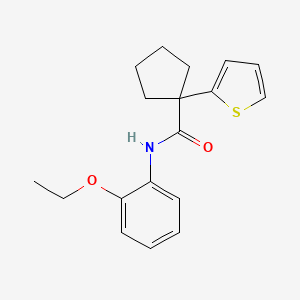
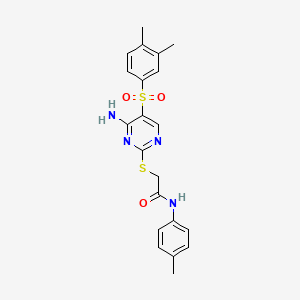
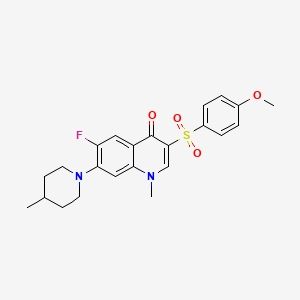
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2953880.png)
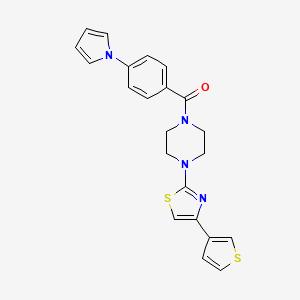
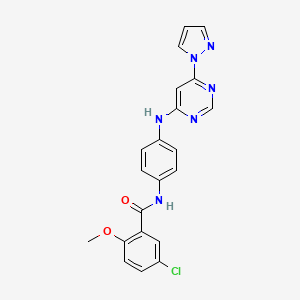
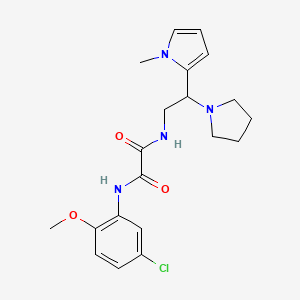
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)